molecular formula C19H30ClNO3 B5346633 ethyl 1-[3-(2,3-dimethylphenoxy)propyl]-3-piperidinecarboxylate hydrochloride

ethyl 1-[3-(2,3-dimethylphenoxy)propyl]-3-piperidinecarboxylate hydrochloride

Cat. No. B5346633
M. Wt: 355.9 g/mol
InChI Key: RNSWXXYJLPCZHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-[3-(2,3-dimethylphenoxy)propyl]-3-piperidinecarboxylate hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "Compound X" and is known for its unique properties, including its ability to act as a potent inhibitor of certain enzymes. In

Mechanism of Action

The mechanism of action of Compound X involves its ability to inhibit certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. LOX is an enzyme that is involved in the production of leukotrienes, which are also mediators of inflammation. By inhibiting these enzymes, Compound X can reduce inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Compound X are largely related to its mechanism of action. By inhibiting COX-2 and LOX, Compound X can reduce inflammation and pain. Additionally, Compound X has been shown to have anti-cancer properties, which may be related to its ability to inhibit certain enzymes involved in cancer cell growth and proliferation.

Advantages and Limitations for Lab Experiments

The advantages of using Compound X in lab experiments include its potency as an enzyme inhibitor and its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. However, there are also limitations to using Compound X, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on Compound X, including further studies on its mechanism of action, potential applications in drug development, and potential side effects. Additionally, there is a need for studies on the pharmacokinetics and pharmacodynamics of Compound X, as well as studies on its potential interactions with other drugs. Overall, the potential applications of Compound X make it a promising candidate for further research and development in various fields.

Synthesis Methods

The synthesis method of Compound X involves multiple steps starting with the reaction of 2,3-dimethylphenol with 3-chloropropylamine to form 3-(2,3-dimethylphenoxy)propylamine. This intermediate is then reacted with ethyl chloroformate to form ethyl 1-[3-(2,3-dimethylphenoxy)propyl]-3-piperidinecarboxylate. Finally, the hydrochloride salt of Compound X is obtained by reacting the compound with hydrochloric acid.

Scientific Research Applications

Compound X has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, Compound X has been shown to have promising anti-cancer properties, making it a potential candidate for the development of new anti-cancer drugs. In biochemistry, Compound X has been used as a tool to study the role of certain enzymes in various biological processes. In pharmacology, Compound X has been studied for its potential use as an analgesic and anti-inflammatory agent.

properties

IUPAC Name

ethyl 1-[3-(2,3-dimethylphenoxy)propyl]piperidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO3.ClH/c1-4-22-19(21)17-9-6-11-20(14-17)12-7-13-23-18-10-5-8-15(2)16(18)3;/h5,8,10,17H,4,6-7,9,11-14H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNSWXXYJLPCZHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CCCOC2=CC=CC(=C2C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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